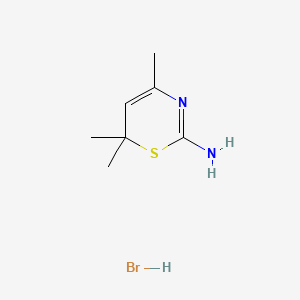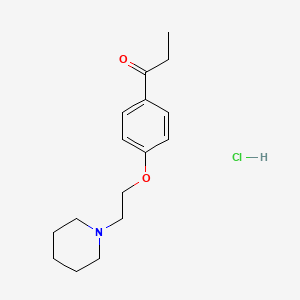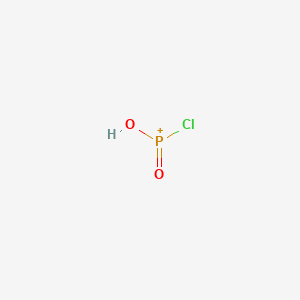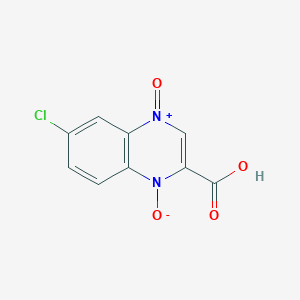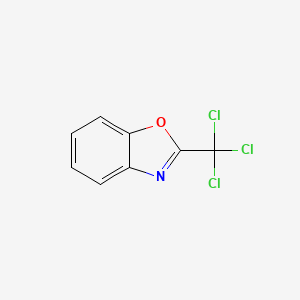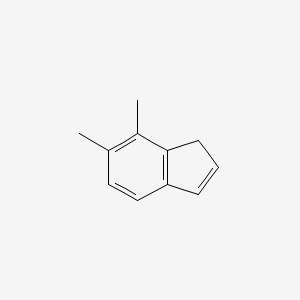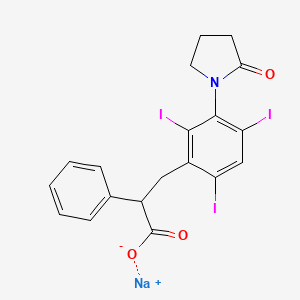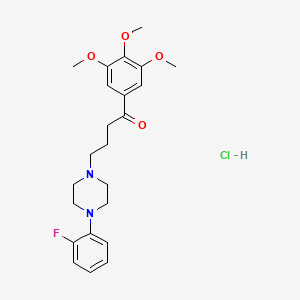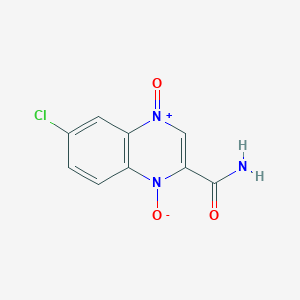
3-Carbamoyl-7-chloro-1-oxoquinoxalin-1-ium-4(1H)-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Carbamoyl-7-chloro-1-oxoquinoxalin-1-ium-4(1H)-olate is a complex organic compound belonging to the quinoxaline family. Quinoxalines are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of a carbamoyl group, a chlorine atom, and a unique oxoquinoxalin-1-ium structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoyl-7-chloro-1-oxoquinoxalin-1-ium-4(1H)-olate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoxaline Core: The initial step involves the condensation of an o-phenylenediamine derivative with a suitable dicarbonyl compound, such as glyoxal, under acidic conditions to form the quinoxaline core.
Introduction of the Chlorine Atom: Chlorination of the quinoxaline core is achieved using reagents like thionyl chloride or phosphorus pentachloride.
Oxidation: The final step involves the oxidation of the quinoxaline core to form the oxoquinoxalin-1-ium structure, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-Carbamoyl-7-chloro-1-oxoquinoxalin-1-ium-4(1H)-olate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxoquinoxalin-1-ium structure back to the quinoxaline core.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.
Major Products Formed
Oxidation: Higher oxidation state quinoxaline derivatives.
Reduction: Reduced quinoxaline compounds.
Substitution: Quinoxaline derivatives with various functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
3-Carbamoyl-7-chloro-1-oxoquinoxalin-1-ium-4(1H)-olate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its unique chemical structure.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, bacterial infections, and viral infections.
Industry: Utilized in the development of novel materials, such as polymers and dyes, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 3-Carbamoyl-7-chloro-1-oxoquinoxalin-1-ium-4(1H)-olate involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, leading to inhibition or activation of biological processes.
Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, and immune response, contributing to its biological activities.
Comparación Con Compuestos Similares
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
7-Chloroquinoxaline: Lacks the carbamoyl and oxo groups.
3-Carbamoylquinoxaline: Lacks the chlorine and oxo groups.
Uniqueness
3-Carbamoyl-7-chloro-1-oxoquinoxalin-1-ium-4(1H)-olate is unique due to the combination of its carbamoyl, chlorine, and oxo groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
22587-20-8 |
|---|---|
Fórmula molecular |
C9H6ClN3O3 |
Peso molecular |
239.61 g/mol |
Nombre IUPAC |
6-chloro-1-oxido-4-oxoquinoxalin-4-ium-2-carboxamide |
InChI |
InChI=1S/C9H6ClN3O3/c10-5-1-2-6-7(3-5)12(15)4-8(9(11)14)13(6)16/h1-4H,(H2,11,14) |
Clave InChI |
JXJMUVXYGKZESC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)[N+](=O)C=C(N2[O-])C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


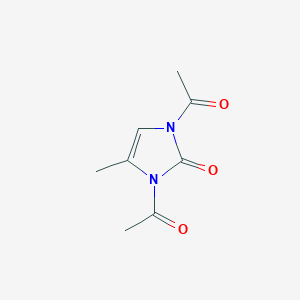

![Spiro[2.4]hepta-1,4,6-triene](/img/structure/B14704570.png)
![Phosphine, tris[2-(methylthio)phenyl]-](/img/structure/B14704579.png)
